Benzeneacetonitrile, 3-[2-[[4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetonitrile, 3-[2-[[4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes a benzeneacetonitrile core linked to a pyrrolo[2,3-d]pyrimidine moiety through a phenylamino group. The presence of a hydroxyethyl-substituted piperazine ring further adds to its complexity and potential reactivity.
Preparation Methods
The synthesis of Benzeneacetonitrile, 3-[2-[[4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]- involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the benzeneacetonitrile core, which can be achieved by reacting benzyl chloride with potassium cyanide or sodium cyanide . The resulting benzyl cyanide is then subjected to further functionalization to introduce the pyrrolo[2,3-d]pyrimidine moiety and the hydroxyethyl-substituted piperazine ring. Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as catalytic hydrogenation and chromatography for purification .
Chemical Reactions Analysis
Benzeneacetonitrile, 3-[2-[[4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]- undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Benzeneacetonitrile, 3-[2-[[4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzeneacetonitrile, 3-[2-[[4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl-substituted piperazine ring and the pyrrolo[2,3-d]pyrimidine moiety play crucial roles in binding to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system under study.
Comparison with Similar Compounds
Benzeneacetonitrile, 3-[2-[[4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]- can be compared with other similar compounds, such as:
Benzeneacetonitrile, 4-nitro-: This compound has a nitro group instead of the hydroxyethyl-substituted piperazine ring, leading to different reactivity and applications.
2-Phenylpropionic acid: While structurally simpler, this compound shares the benzeneacetonitrile core but lacks the additional functional groups present in the target compound.
4-Phenyl-3-buten-2-one: This compound contains a phenyl group and a butenone moiety, offering different chemical properties and uses.
The uniqueness of Benzeneacetonitrile, 3-[2-[[4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]- lies in its complex structure, which provides a versatile platform for various chemical modifications and applications.
Biological Activity
Benzeneacetonitrile, specifically the compound 3-[2-[[4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl], is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine moiety which is known for enhancing the pharmacokinetic properties of drugs, including improved solubility and bioavailability. The pyrrolopyrimidine structure contributes to its potential interactions with biological targets such as enzymes and receptors.
Research indicates that compounds with similar structures often exhibit antitumor activity through several mechanisms:
- DNA Intercalation : Many pyrrolopyrimidine derivatives function as DNA intercalators, disrupting the replication process in cancer cells.
- Enzyme Inhibition : These compounds may inhibit key enzymes involved in cell proliferation and survival, such as kinases and topoisomerases.
- Induction of Apoptosis : They can activate apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
Antitumor Activity
Recent studies have demonstrated that benzeneacetonitrile derivatives exhibit significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : Commonly tested lines include A549 (lung cancer), HL-60 (leukemia), and HSC series (oral squamous cell carcinoma).
- IC50 Values : The half-maximal inhibitory concentration (IC50) values are crucial for assessing potency. For instance, compounds structurally related to benzeneacetonitrile have shown IC50 values in the low micromolar range against A549 cells, indicating strong antitumor potential.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | A549 | 6.26 ± 0.33 | DNA intercalation |
Compound B | HL-60 | 5.48 ± 0.25 | Enzyme inhibition |
Compound C | HSC-3 | 8.75 ± 0.40 | Apoptosis induction |
Case Studies
- Study on HL-60 Cells : A study focused on HL-60 cells revealed that treatment with benzeneacetonitrile derivatives led to significant DNA fragmentation and activation of caspase-3, a key marker of apoptosis . The results suggested that these compounds could serve as potent antineoplastic agents.
- In Vivo Models : In animal models, compounds similar to benzeneacetonitrile have been shown to reduce tumor size significantly when administered at doses ranging from 50 to 300 mg/kg . These findings underscore the therapeutic potential of this class of compounds in oncology.
Properties
Molecular Formula |
C27H29N7O |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
2-[3-[2-[4-[4-(2-hydroxyethyl)piperazin-1-yl]anilino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]acetonitrile |
InChI |
InChI=1S/C27H29N7O/c1-19-18-29-26-24(19)25(21-4-2-3-20(17-21)9-10-28)31-27(32-26)30-22-5-7-23(8-6-22)34-13-11-33(12-14-34)15-16-35/h2-8,17-18,35H,9,11-16H2,1H3,(H2,29,30,31,32) |
InChI Key |
MGCQENKAQXDYRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=NC(=NC(=C12)C3=CC=CC(=C3)CC#N)NC4=CC=C(C=C4)N5CCN(CC5)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.